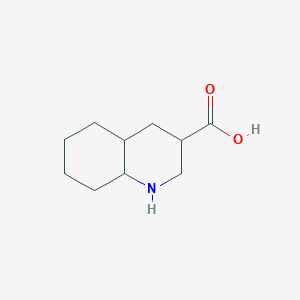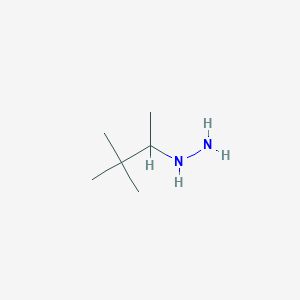
(3,3-Dimethylbutan-2-YL)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Dimethylbutan-2-YL)hydrazine is an organic compound with the molecular formula C6H16N2 It is a hydrazine derivative characterized by the presence of a hydrazine group attached to a 3,3-dimethylbutan-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethylbutan-2-YL)hydrazine typically involves the reaction of 3,3-dimethylbutan-2-one (pinacolone) with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the hydrazine derivative.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: (3,3-Dimethylbutan-2-YL)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
(3,3-Dimethylbutan-2-YL)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound may be used in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3,3-Dimethylbutan-2-YL)hydrazine involves its interaction with molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect cellular processes and pathways, resulting in specific biological effects.
Comparación Con Compuestos Similares
(3,3-Dimethylbutan-2-yl)hydrazine dihydrochloride: A salt form of the compound with similar chemical properties.
(S)-(3,3-Dimethylbutan-2-yl)hydrazine: An enantiomer with potential differences in biological activity.
Uniqueness: this compound is unique due to its specific structural features and the presence of the hydrazine group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological systems makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H16N2 |
|---|---|
Peso molecular |
116.20 g/mol |
Nombre IUPAC |
3,3-dimethylbutan-2-ylhydrazine |
InChI |
InChI=1S/C6H16N2/c1-5(8-7)6(2,3)4/h5,8H,7H2,1-4H3 |
Clave InChI |
JEUGBKFEAUBUSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)C)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


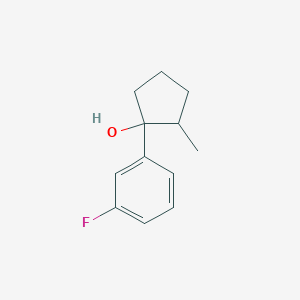
![3-{[(2,6-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13207984.png)

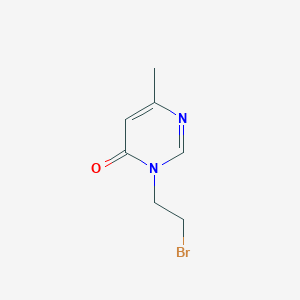
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]carbamate](/img/structure/B13208018.png)
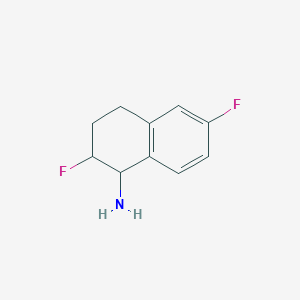
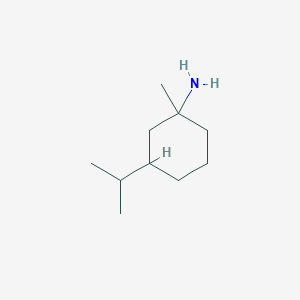
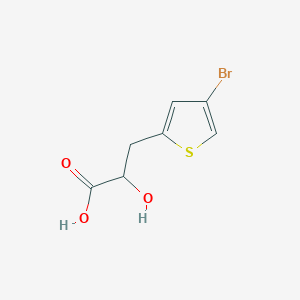
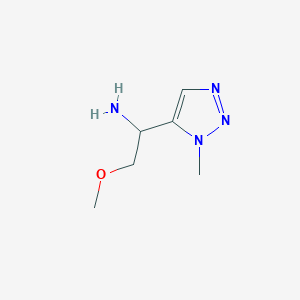

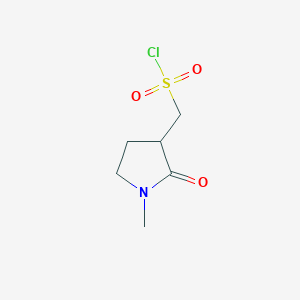

amine](/img/structure/B13208076.png)
